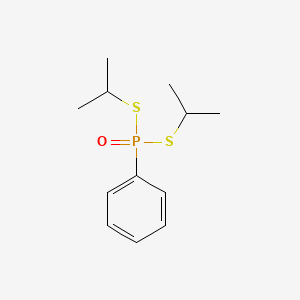
S,S-Dipropan-2-yl phenylphosphonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S,S-Dipropan-2-yl phenylphosphonodithioate: is a chemical compound with the molecular formula C12H19OPS2 It is known for its unique structure, which includes a phenyl group attached to a phosphonodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropan-2-yl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with isopropyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: S,S-Dipropan-2-yl phenylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted phosphonodithioates.
Wissenschaftliche Forschungsanwendungen
S,S-Dipropan-2-yl phenylphosphonodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and pesticides.
Wirkmechanismus
The mechanism of action of S,S-Dipropan-2-yl phenylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
Vergleich Mit ähnlichen Verbindungen
S,S-Diisopropyl phenylphosphonodithioate: Similar structure but with different substituents.
VX nerve agent: An organic thiophosphate with a similar phosphonodithioate moiety but used as a toxic nerve agent.
Uniqueness: S,S-Dipropan-2-yl phenylphosphonodithioate is unique due to its specific combination of isopropyl and phenyl groups attached to the phosphonodithioate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
68598-41-4 |
|---|---|
Molekularformel |
C12H19OPS2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
bis(propan-2-ylsulfanyl)phosphorylbenzene |
InChI |
InChI=1S/C12H19OPS2/c1-10(2)15-14(13,16-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
XLSPQYPGZITXTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SP(=O)(C1=CC=CC=C1)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















